![molecular formula C34H37O5P B13819714 25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene](/img/structure/B13819714.png)
25-Ethoxy-27-diethoxyphosphoryloxycalix[4]arene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25-Ethoxy-27-diethoxyphosphoryloxycalix4arene is a synthetic organic compound belonging to the calixarene family Calixarenes are a class of macrocyclic compounds known for their ability to form host-guest complexes with various molecules, making them valuable in supramolecular chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 25-Ethoxy-27-diethoxyphosphoryloxycalix4arene typically involves the following steps:
- Starting Material: The synthesis begins with the preparation of the calix4arene scaffold.
- Functionalization: The ethoxy and diethoxyphosphoryloxy groups are introduced through a series of reactions involving appropriate reagents and catalysts.
- Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain the desired compound in high purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-grade reagents and equipment to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and diethoxyphosphoryloxy groups, leading to the formation of corresponding oxides.
- Reduction: Reduction reactions can target the phosphoryloxy groups, converting them into phosphines or other reduced forms.
- Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
- Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
- Substitution: Nucleophiles like alkoxides, amines, and thiols can be employed under appropriate conditions.
- Oxidation: Formation of phosphoryl oxides and other oxidized derivatives.
- Reduction: Generation of phosphines and other reduced products.
- Substitution: Formation of substituted calixarenes with various functional groups.
Applications De Recherche Scientifique
Chemistry::
- Host-Guest Chemistry: 25-Ethoxy-27-diethoxyphosphoryloxycalix4arene is used in host-guest chemistry to form complexes with metal ions, organic molecules, and anions, facilitating studies on molecular recognition and binding.
- Drug Delivery: The compound’s ability to encapsulate and transport drugs makes it a potential candidate for drug delivery systems, enhancing the solubility and bioavailability of therapeutic agents.
- Diagnostic Agents: Its binding properties can be utilized in the development of diagnostic agents for detecting specific biomolecules or ions in biological samples.
- Catalysis: The compound can serve as a catalyst or catalyst support in various chemical reactions, improving reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 25-Ethoxy-27-diethoxyphosphoryloxycalix4arene involves its ability to form host-guest complexes through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π interactions. These interactions enable the compound to selectively bind to specific molecules or ions, facilitating their encapsulation, transport, or detection. The molecular targets and pathways involved depend on the specific application, such as drug delivery or catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds::
- Calix4arene: The parent compound without the ethoxy and diethoxyphosphoryloxy groups.
- 25,27-Diethoxycalix4arene: A similar compound with only ethoxy groups.
- 25,27-Diethoxyphosphoryloxycalix4arene: A compound with diethoxyphosphoryloxy groups but lacking the ethoxy groups.
Uniqueness: 25-Ethoxy-27-diethoxyphosphoryloxycalix4arene is unique due to the presence of both ethoxy and diethoxyphosphoryloxy groups, which enhance its binding properties and versatility in various applications
Propriétés
Formule moléculaire |
C34H37O5P |
|---|---|
Poids moléculaire |
556.6 g/mol |
Nom IUPAC |
(27-ethoxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9(27),10,12,15(26),16,18,21,23-dodecaenyl) diethyl phosphate |
InChI |
InChI=1S/C34H37O5P/c1-4-36-33-29-15-9-16-30(33)22-26-12-8-14-28(20-26)24-32-18-10-17-31(23-27-13-7-11-25(19-27)21-29)34(32)39-40(35,37-5-2)38-6-3/h7-20H,4-6,21-24H2,1-3H3 |
Clé InChI |
OWXABIBOSDUMGJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C2CC3=CC(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5)CC1=CC=C2)OP(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dihydroxy-8-[(3R,4S)-3-hydroxy-1-methylpiperidin-4-yl]-2-methylchromen-4-one](/img/structure/B13819633.png)
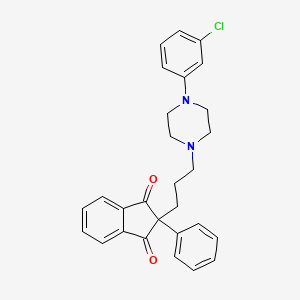
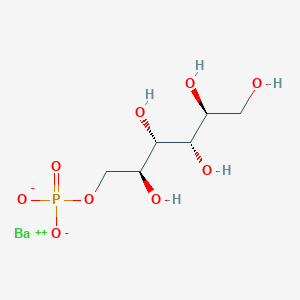
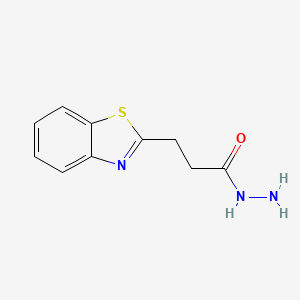
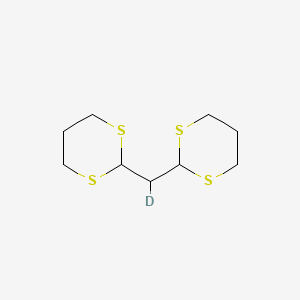
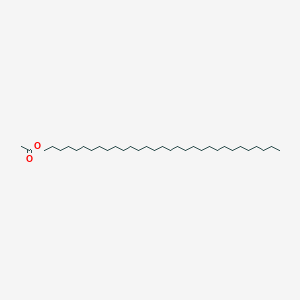
![Benzo[c]cinnoline-4-carboxylic acid](/img/structure/B13819678.png)
![Methanone, [4-[(1R)-1-aminoethyl]phenyl]phenyl-](/img/structure/B13819686.png)
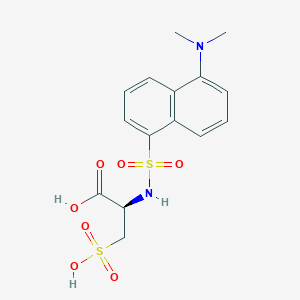

![1-Propanaminium,3-carboxy-N,N,N-trimethyl-2-[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]-,inner salt, (2R)-](/img/structure/B13819708.png)

![8-Bromo-4-(morpholin-4-yl)-5,6-dihydropyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B13819722.png)

